

Recommended concentration of BMS-195614 for cell culture experiments.

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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

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Application Notes and Protocols for BMS-195614 in Cell Culture

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR α), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] With a high affinity for RAR α (K_i = 2.5 nM), **BMS-195614** effectively blocks the receptor's interaction with its natural ligand, all-trans retinoic acid (ATRA), thereby inhibiting the transcription of target genes.[1][2] This selective antagonism makes **BMS-195614** an invaluable tool for elucidating the specific functions of RAR α in various biological processes. Its utility has been demonstrated in studies involving the modulation of inflammation, inhibition of cell migration, and reversal of agonist-induced differentiation.[1][4][5] Additionally, **BMS-195614** has been shown to inhibit the transactivation of NF- κ B and AP-1, and downregulate the expression of IL-6 and VEGF.[1]

These application notes provide an overview of the recommended concentrations and detailed protocols for the use of **BMS-195614** in cell culture experiments, intended for researchers in cell biology, cancer research, and drug development.

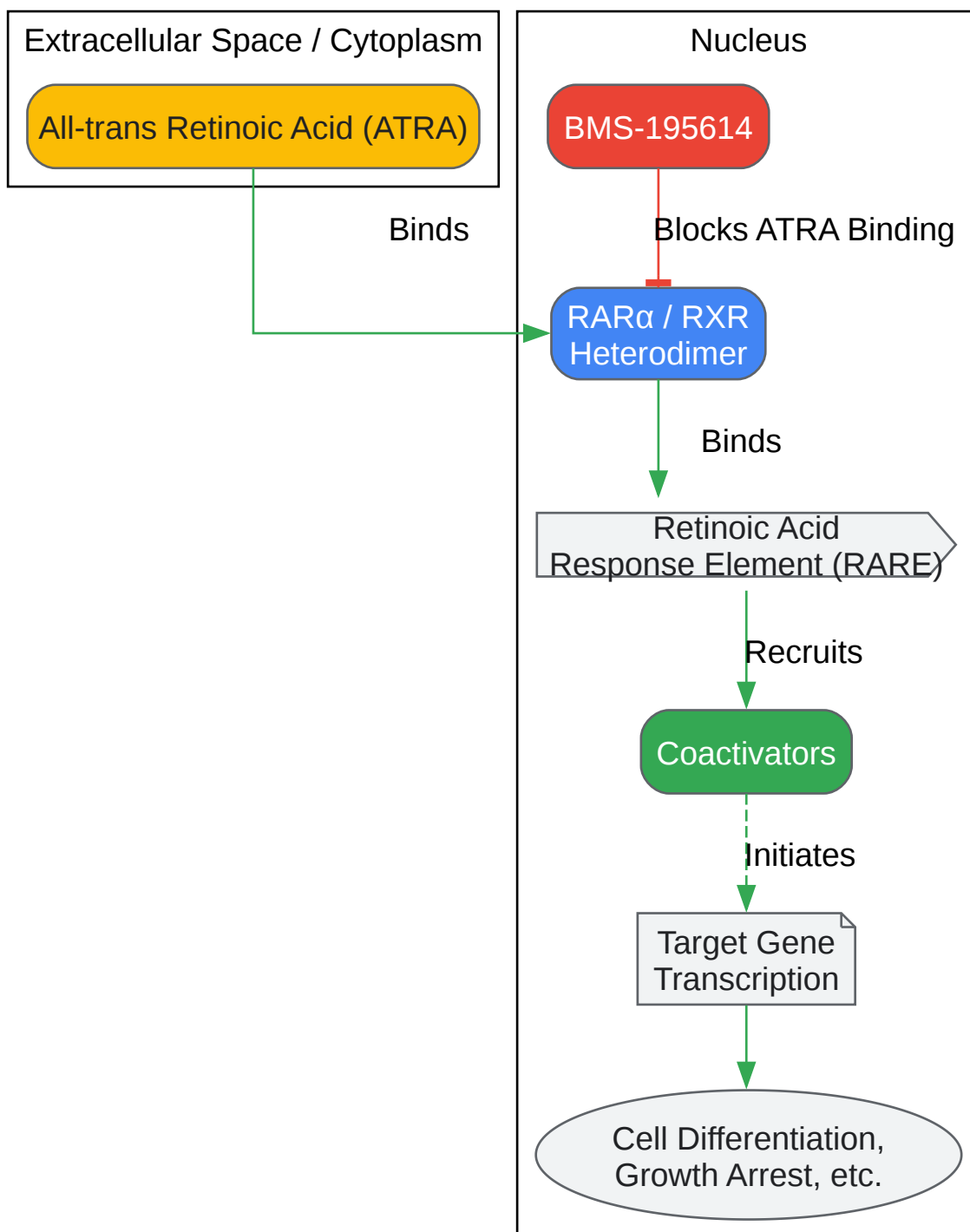
Data Presentation

The optimal concentration of **BMS-195614** is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations used in various published studies.

Cell Type	Concentration	Incubation Time	Experimental Context	Observed Effect
RPE (Retinal Pigment Epithelial) cells	10-20 μ M	Not Specified	Co-treatment with A2E and blue light exposure	Reduced phototoxicity and modulated inflammation/angiogenesis.[1]
BV-2 (microglial) cells	6 μ M	24 hours	Co-treatment with Vitamin A/Retinoic Acid and LPS	Reversed the anti-inflammatory effects of Vitamin A/RA on IL-6 release.[1]
MC3T3E1 (osteoblast-like) cells	1 μ M	24 hours	Co-treatment with Retinoic Acid	Inhibited RA-induced cell migration.[1]
SIM-A9 (microglial) cells	10 μ M	30 minutes (pre-treatment)	Pre-treatment before RAR α agonist and LPS stimulation	Partially blocked the inhibition of nitric oxide (NO) production by the RAR α agonist.[6]
NB4 & HL60 (acute promyelocytic leukemia) cells	Not Specified	Not Specified	Co-treatment with RAR α agonists (AM580, AM80)	Reversed the agonist-induced differentiation of the leukemia cell lines.[4][5]
T47D (breast cancer) cells	1 μ M	72 hours	Co-treatment with Retinoic Acid	Blocked the RA-mediated reduction in cell migration.[4][5]

Signaling Pathway

BMS-195614 acts as a competitive antagonist at the RAR α receptor, thereby inhibiting the canonical retinoic acid signaling pathway.



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Caption: Inhibition of the RAR α signaling pathway by **BMS-195614**.

Experimental Protocols

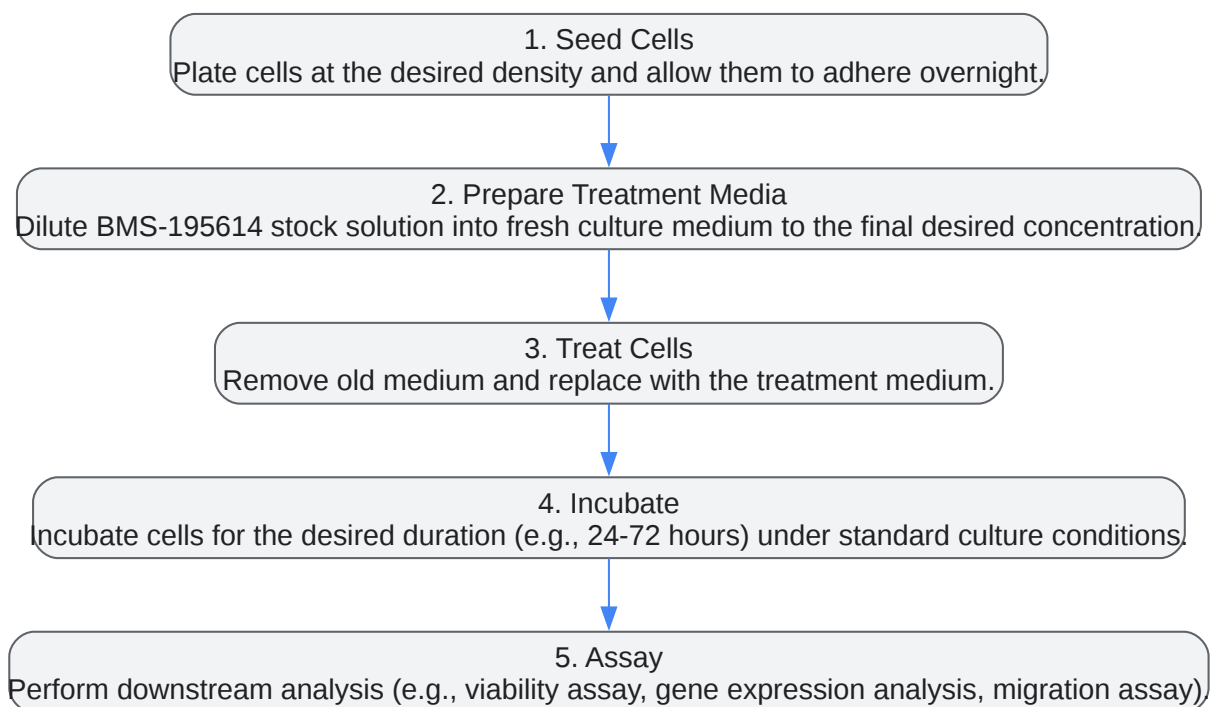
1. Preparation of **BMS-195614** Stock Solution

BMS-195614 is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.^[2]^[3]

- Reagent: **BMS-195614** powder
- Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
- Procedure:
 - To prepare a 10 mM stock solution, dissolve 4.49 mg of **BMS-195614** (MW: 448.51 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to one year.^[5]
- Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.

2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with **BMS-195614**.



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Caption: General workflow for cell culture treatment with **BMS-195614**.

3. Protocol for Inhibiting Retinoic Acid (RA)-Induced Effects

This protocol is designed for experiments where **BMS-195614** is used to antagonize the effects of an RAR α agonist, such as all-trans retinoic acid (ATRA).

- Objective: To determine if the biological effects of ATRA are mediated through RAR α .
- Materials:
 - Cultured cells of interest
 - Complete culture medium
 - **BMS-195614** stock solution (10 mM in DMSO)

- ATRA stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Methodology:
 - Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach approximately 70-80% confluency.
 - Pre-treatment (Optional but Recommended):
 - Prepare medium containing the desired concentration of **BMS-195614** (e.g., 1 μ M).
 - Aspirate the old medium from the cells and wash once with sterile PBS.
 - Add the **BMS-195614**-containing medium to the cells.
 - Incubate for a pre-treatment period, for instance, 30 minutes to 2 hours, to allow the antagonist to occupy the receptors.^[6]
 - Co-treatment:
 - Prepare media for all experimental conditions. A typical setup includes:
 - Vehicle Control (e.g., 0.1% DMSO)
 - ATRA only (e.g., 1 μ M)
 - **BMS-195614** only (e.g., 1 μ M)
 - ATRA + **BMS-195614** (e.g., 1 μ M each)
 - For the co-treatment group, add ATRA directly to the medium already containing **BMS-195614**. For other groups, replace the medium with the corresponding prepared media.
 - Incubation: Incubate the cells for the period relevant to the biological process being studied (e.g., 24 hours for migration, 72 hours for differentiation).^{[1][5]}

- Analysis: Following incubation, harvest the cells for downstream analysis. This could include:
 - Cell Migration Assay: Wound healing (scratch) assay or transwell migration assay.
 - Differentiation Assay: Analysis of differentiation markers by qPCR, Western blot, or flow cytometry.
 - Gene Expression Analysis: qPCR or RNA-sequencing to assess the expression of RA-target genes.
 - Cell Viability/Proliferation Assay: MTT, WST-1, or cell counting assays.

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